In Vivo Anti-Inflammatory Comparison
In the carrageenan‑induced rat paw edema assay, 5‑amino‑3‑biphenylacetic acid (5d) exhibited 0% inhibition of swelling at a 50 mg/kg oral dose, whereas the 5‑fluoro analog (5m) produced 45% inhibition at the same dose [1]. The lead compound, 4′‑chloro‑5‑methoxy‑3‑biphenylacetic acid (DKA‑9), achieved 65% inhibition at a lower dose of 20 mg/kg [1]. This demonstrates that 5‑amino substitution abolishes anti‑inflammatory activity in this scaffold, in contrast to the activity conferred by halogen or alkoxy groups.
| Evidence Dimension | Anti-inflammatory activity (in vivo) |
|---|---|
| Target Compound Data | 0% inhibition |
| Comparator Or Baseline | 5‑Fluoro‑3‑biphenylacetic acid (5m): 45% inhibition; DKA‑9: 65% inhibition |
| Quantified Difference | 45–65 percentage point reduction |
| Conditions | Carrageenan rat paw edema; 50 mg/kg p.o. (target and 5m) or 20 mg/kg p.o. (DKA‑9) |
Why This Matters
This compound is the only member of the series that is completely inactive in this assay, making it the optimal negative control for validating assay specificity or for studies requiring an inactive biphenylacetic acid scaffold.
- [1] Tamura Y, Yoshimoto Y, Kunimoto K, Tada S, Matsumura S, Murayama M, Shibata Y, Enomoto H. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. J Med Chem. 1981 Jan;24(1):43-7. View Source
